1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and two methoxyphenyl groups attached to the pyrazole ring. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and an appropriate catalyst such as aluminum chloride.
Addition of the ethyl group: The ethyl group can be added through an alkylation reaction using ethyl bromide and a strong base like sodium hydride.
Attachment of the methoxyphenyl groups: The methoxyphenyl groups can be introduced through a Suzuki coupling reaction using 3-methoxyphenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with different positioning of methoxy groups.
1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-chlorophenyl)-1H-pyrazole: Similar structure but with chloro groups instead of methoxy groups.
1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-hydroxyphenyl)-1H-pyrazole: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
The uniqueness of 1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole lies in its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of methoxy groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H30N2O2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C28H30N2O2/c1-6-26-27(21-9-7-11-24(16-21)31-4)29-30(18-23-15-19(2)13-14-20(23)3)28(26)22-10-8-12-25(17-22)32-5/h7-17H,6,18H2,1-5H3 |
InChI Key |
SCZDRPOPUIKEFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=C(C=CC(=C3)C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.